1-Ethylpiperazin-2-one is a structural motif present in a variety of compounds that exhibit significant pharmacological activities. The incorporation of the ethylpiperazine unit into different molecular frameworks has led to the synthesis of novel compounds with potential therapeutic applications. This analysis will explore the synthesis, mechanism of action, and applications of compounds containing the 1-ethylpiperazin-2-one moiety, drawing on data from recent research studies.
The molecular structure of a derivative of 1-Ethylpiperazin-2-one, (S)-3-Chloro-4-(4-ethylpiperazin-1-yl)-5-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]furan-2(5H)-one, has been determined by X-ray crystallography. The molecule contains a nearly planar five-membered furanone ring and two six-membered rings adopting chair conformations [].
1-Ethylpiperazin-2-one participates in a tandem asymmetric Michael addition–elimination reaction with 3,4-dichloro-5-(S)-(l-menthyloxy)furan-2(5H)-one in the presence of potassium fluoride, yielding (S)-3-Chloro-4-(4-ethylpiperazin-1-yl)-5-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]furan-2(5H)-one. This reaction demonstrates the nucleophilic character of the nitrogen atom in the piperazine ring [].
The mechanism of action for compounds containing the 1-ethylpiperazin-2-one structure varies depending on the specific compound and its target. For instance, a series of new pyrrolidine-2,5-diones with the 1-ethylpiperazin-2-one moiety demonstrated anticonvulsant activity through standard seizure models in mice. These compounds were effective in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, indicating their potential to modulate neuronal excitability and prevent seizures1. Another study synthesized arylpiperazines aiming to combine class II (beta-receptor blocking) and class III antiarrhythmic properties. These compounds showed significant prolongation of action potential duration in canine cardiac Purkinje fibers and demonstrated beta-receptor affinity, suggesting their role in cardiac electrophysiology2.
The synthesized pyrrolidine-2,5-diones containing the 1-ethylpiperazin-2-one structure were tested for their anticonvulsant properties. Several of these compounds showed high activity in the 6-Hz psychomotor seizure test and were also active in the MES and scPTZ screens. The study provided initial structure-activity relationship (SAR) insights, indicating the potential of these compounds as anticonvulsant agents1.
Arylpiperazines with the 1-ethylpiperazin-2-one moiety were prepared to exhibit both class II and class III antiarrhythmic effects. One compound, in particular, demonstrated beta 1-selectivity and was more potent than the reference agent sotalol in vitro. It was also effective in preventing arrhythmias in animal models, highlighting its potential as a class II/III antiarrhythmic agent2.
The synthesis of benzimidazole derivatives containing the 1-ethylpiperazin-2-one structure has been reported to show antihistaminic and antimicrobial activities. The crystal structure of one such compound was determined to confirm the predicted molecular conformation, which is crucial for understanding the interaction with biological targets3.
Compounds with the 1-ethylpiperazin-2-one moiety were also evaluated as potent sigma-1 receptor (σ1R) antagonists. The nature of the substituents on the pyrazole ring was found to be critical for activity. One compound emerged as a clinical candidate due to its high activity in neurogenic pain models and favorable ADME properties4.
A library of arylpiperazine derivatives containing the 1-ethylpiperazin-2-one structure was synthesized to evaluate their affinity for 5-HT(1A) and 5-HT(2A) receptors. The length of the alkyl chain spacer was found to inversely affect the 5-HT(1A) receptor affinity, providing insights into the design of serotonin receptor ligands5.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0